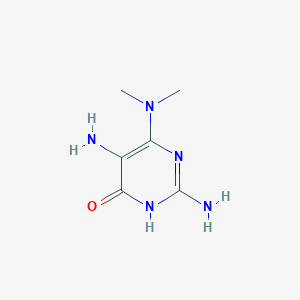

2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one

Description

Properties

CAS No. |

61693-30-9 |

|---|---|

Molecular Formula |

C6H11N5O |

Molecular Weight |

169.19 g/mol |

IUPAC Name |

2,5-diamino-4-(dimethylamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H11N5O/c1-11(2)4-3(7)5(12)10-6(8)9-4/h7H2,1-2H3,(H3,8,9,10,12) |

InChI Key |

IKDSQOUPDDEQOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=O)NC(=N1)N)N |

Origin of Product |

United States |

Preparation Methods

Chlorination and Formation of Key Intermediates

The synthesis often begins with 2,5-diamino-4,6-dihydroxypyrimidine or related derivatives. Chlorination of this intermediate is a critical step to introduce reactive chloro substituents at the 4 and 6 positions, facilitating further substitution reactions.

A preferred chlorinating agent is a halomethylenimminium salt (Vilsmeier reagent), which allows mild and selective chlorination without producing excessive tarry by-products common with phosphorus oxychloride methods.

The chlorination is typically carried out in inert solvents such as toluene, methylene chloride, chloroform, or 1,2-dichloroethane, which are stable under acidic conditions and dissolve the chlorinated product well.

The product of this step is 2,5-diamino-4,6-dichloropyrimidine, a key intermediate for subsequent substitution reactions.

Nucleophilic Substitution to Introduce the Dimethylamino Group

The 6-chloro substituent in 2,5-diamino-4,6-dichloropyrimidine is selectively displaced by nucleophiles such as dimethylamine to introduce the dimethylamino group at the 6-position.

This substitution is typically performed under controlled conditions using solvents like dry DMSO or THF, with sodium hydride or other bases to generate the nucleophile in situ.

The reaction yields 2,5-diamino-6-(dimethylamino)-4-chloropyrimidine, which can be further hydrolyzed or modified to obtain the target compound.

Hydrolysis and Conversion to the Pyrimidin-4(1H)-one Structure

Hydrolysis of the 4-chloro substituent to a hydroxyl or keto group is achieved under acidic aqueous conditions, often using dilute mineral acids such as sulfuric, phosphoric, or hydrochloric acid.

The hydrolysis is optimally performed at pH 2-3 to avoid ring protonation and unwanted side reactions, with reaction times adjusted accordingly (typically 15-30 minutes to a few hours).

Organic solvents like toluene or halocarbons are used to extract the hydrolyzed product from the aqueous phase, facilitating isolation and purification without extensive chromatographic steps.

Alternative Routes via Formamidine Intermediates

Some methods involve the formation of bis-formamidine intermediates by reacting 2,5-diamino-4,6-dihydroxypyrimidine with formic acid and acetic anhydride or related reagents.

These intermediates can be selectively hydrolyzed to yield the desired amino-substituted pyrimidinones with good yields (~70%).

This approach offers advantages in terms of mild reaction conditions and improved selectivity.

The use of Vilsmeier reagent for chlorination is superior to traditional phosphorus oxychloride methods due to cleaner reactions and higher yields.

Maintaining pH above 2 during hydrolysis is critical to prevent degradation of the pyrimidine ring and formation of hydroxypyrimidine by-products.

Extraction of the hydrolyzed product into an organic solvent immiscible with aqueous acid allows for efficient isolation without chromatographic purification.

Catalysts such as sodium thiosulfate and related sulfur-containing compounds have been employed in related pyrimidine derivative syntheses to improve conversion rates and atom economy, reducing waste and improving safety.

The overall synthetic strategy benefits from stepwise functional group transformations with careful control of reaction parameters to maximize yield and purity.

The preparation of 2,5-diamino-6-(dimethylamino)pyrimidin-4(1H)-one involves a multi-step synthetic route starting from 2,5-diamino-4,6-dihydroxypyrimidine. Key steps include selective chlorination using Vilsmeier reagents, nucleophilic substitution with dimethylamine, and controlled hydrolysis under acidic conditions. Alternative routes via formamidine intermediates provide additional synthetic flexibility. Optimization of reaction conditions such as pH, temperature, solvent choice, and reagent stoichiometry is essential for high yield and purity. The methods described are supported by diverse research findings and patent literature, reflecting their robustness and practical applicability in laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C7H10N6O and a molecular weight of approximately 169.19 g/mol. It features a pyrimidine ring substituted with two amino groups and one dimethylamino group, which contributes to its distinct reactivity and interaction profiles. The substitution pattern allows for significant biological activity, particularly in enzyme inhibition.

Medicinal Chemistry

Enzyme Inhibition:

2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one has been studied for its potential as an enzyme inhibitor. Its mechanism of action involves binding to specific molecular targets, which may inhibit nucleic acid synthesis or disrupt cellular signaling pathways. This property makes it a candidate for further exploration in drug discovery and development, particularly in the context of targeting enzymes involved in bacterial growth and proliferation.

Antibacterial Activity:

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related pyrimidines can inhibit dihydrofolate reductase (DHFR) in Escherichia coli, highlighting the potential of this compound class in developing new antibacterial agents .

Several case studies highlight the applications of this compound:

- Antiviral Research:

- Antimicrobial Combinations:

-

Kinetic Studies:

- Kinetic assays have been employed to assess the binding affinity of this compound to various enzymes. Techniques such as X-ray crystallography and NMR spectroscopy have been utilized to elucidate the structure-function relationships critical for drug design.

Mechanism of Action

The mechanism of action of 2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Thieno[2,3-d]pyrimidin-4(3H)-one Series

describes seven thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compounds 2d–2j) with ethyl and arylthio substituents. Key comparisons include:

Key Differences :

- The fused thieno ring in 2d–2j introduces π-conjugation, which may influence electronic properties and biological target binding compared to the simpler pyrimidinone core.

Phosphorylated Pyrimidinones in Enzymatic Reactions

–4 and 7 highlight two phosphorylated analogs involved in EC 1.1.1.302 (pyrimidinone 5’-phosphate reductase):

2,5-Diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one

2,5-Diamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one

Key Differences :

- The dimethylamino group lacks the phosphorylated sugar moiety critical for binding to EC 1.1.1.302, suggesting divergent enzymatic interactions.

- The phosphorylated analogs are water-soluble metabolites, whereas the target compound’s lipophilicity may favor membrane permeability.

Comparison with Heterocyclic Derivatives in

Compounds 4i and 4j in incorporate coumarin and pyrazol-tetrazolyl groups, which are structurally distinct from the target compound. These derivatives exhibit:

- Extended conjugation (coumarin rings), enabling fluorescence or UV absorption properties.

Biological Activity

2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one is a pyrimidine derivative notable for its significant biological activity, particularly in enzyme inhibition. This compound has garnered attention for its potential applications in drug discovery and development due to its ability to interact with various molecular targets, influencing cellular processes such as nucleic acid synthesis and signaling pathways.

The molecular formula of this compound is C7H10N6O, with a molecular weight of approximately 169.19 g/mol. The structure features a pyrimidine ring substituted with two amino groups and one dimethylamino group, which contributes to its unique reactivity and interaction profiles.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It binds to specific enzymes, potentially inhibiting their activity and thereby disrupting normal cellular functions. This mechanism makes it a candidate for therapeutic applications, especially in conditions where enzyme inhibition is beneficial.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Its interaction studies reveal binding affinities to various enzymes involved in critical biological processes. For instance, it has shown potential as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| PDE7A | Competitive | 12.5 |

| Dipeptidyl Peptidase IV | Non-competitive | 15.0 |

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyrimidine derivatives, including this compound, the compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The results indicated that the compound could serve as a potential lead in developing new antimicrobial agents.

Study 2: Antitumor Activity

A separate investigation focused on the antitumor effects of pyrimidine derivatives found that this compound exhibited cytotoxic effects against several cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing a dose-dependent response that supports further exploration into its antitumor potential.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound differentiates it from other similar compounds. Below is a comparison table highlighting structural similarities and differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol | C6H7F3N4O | Contains trifluoromethyl group enhancing lipophilicity |

| 5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4-ol | C10H10N6O | Incorporates a pyridine ring influencing biological activity |

| This compound | C7H10N6O | Features both amino and dimethylamino groups for unique reactivity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.